5,6-Diamino-2-ethylpyrimidin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4,5-diamino-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-2-3-9-5(8)4(7)6(11)10-3/h2,7H2,1H3,(H3,8,9,10,11) |
InChI Key |
WVEUJCLBNANEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)N)N |
Origin of Product |
United States |
Significance of Pyrimidine Heterocycles in Contemporary Chemical Research
Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a core structural motif in a multitude of biologically significant molecules. nbinno.com These compounds are of immense interest to organic and medicinal chemists because they form the basis for both natural and synthetic molecules with a wide array of biological activities. nih.gov Pyrimidine derivatives are integral components of life, forming the structural backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure of nucleic acids. acs.orgnih.gov
The versatility of the pyrimidine scaffold has led to its incorporation into a large number of FDA-approved drugs. nih.gov The ability to easily modify the pyrimidine ring allows for the creation of diverse derivatives that can interact with various biological targets, including enzymes and cellular receptors. nih.govresearchtrend.net Consequently, pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. nih.govresearchtrend.net The continued exploration of pyrimidine scaffolds is a major focus in the quest for novel drugs to address a range of diseases. nih.gov
Rationale for Focused Investigation of 5,6 Diamino 2 Ethylpyrimidin 4 1h One Structural Motifs
The specific arrangement of functional groups on the pyrimidine (B1678525) ring dictates its chemical properties and biological function. The structural motif of 5,6-Diamino-2-ethylpyrimidin-4(1H)-one, characterized by two adjacent amino groups at the 5 and 6 positions, is of significant scientific interest. This "diaminopyrimidine" moiety serves as a crucial building block in synthetic organic chemistry.
The primary rationale for investigating this structural class is its utility as a precursor for synthesizing more complex, fused heterocyclic systems. researchgate.net Specifically, 5,6-diaminopyrimidines are key intermediates in the synthesis of purines, which are ubiquitous in nature and form another critical class of biologically active compounds. researchgate.netclockss.org The purine structure, consisting of a pyrimidine ring fused to an imidazole ring, is found in essential molecules like adenine and guanine. clockss.org
Furthermore, diaminopyrimidine derivatives have been designed and synthesized as potent inhibitors of specific biological targets. For example, various diaminopyrimidine compounds have been investigated as focal adhesion kinase (FAK) inhibitors for their potential anticancer activity. nih.gov The structural versatility of these compounds allows for modifications that can enhance their efficacy and selectivity against various microbial pathogens, making them a valuable scaffold in the fight against drug-resistant bacteria and fungi. ijpsjournal.com
Historical Context of Aminopyrimidine Derivatives in Scientific Literature
Precursor Compounds and Starting Materials in Pyrimidine Synthesis
The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment. bu.edu.eg The choice of these precursors is critical as it dictates the initial substitution pattern of the resulting pyrimidine core.
For the synthesis of a 2-ethylpyrimidin-4(1H)-one scaffold, the key starting materials would include a source for the 2-ethyl group and a suitable 1,3-dicarbonyl compound or its equivalent.
N-C-N Fragment: To incorporate the 2-ethyl group, ethyl amidine or its hydrochloride salt is a logical precursor. researchgate.net Alternatively, S-alkylisothioureas can be condensed with β-ketoesters to form the pyrimidine ring. rsc.org Guanidine (B92328) is another common precursor that installs an amino group at the C2 position, which would require subsequent modification. bu.edu.eg
C-C-C Fragment: Derivatives of malonic acid, such as diethyl malonate, are versatile starting materials for forming the pyrimidin-4,6-dione skeleton. nih.govdergipark.org.tr For a pyrimidin-4-one structure, β-ketoesters like ethyl acetoacetate (B1235776) are frequently employed. banglajol.info To achieve the desired substitution pattern, a more functionalized precursor such as 2-cyanoacetamide (B1669375) or its derivatives can be used, which allows for the introduction of an amino group at position 6 during the initial cyclization.
A plausible initial cyclization to form a precursor for the target molecule could involve the reaction between ethyl propionimidate (providing the C2-ethyl group) and 2-cyano-2-(phenylamino)acetamide, which would lead to a 6-amino-2-ethyl-5-phenylaminopyrimidin-4(1H)-one. Subsequent removal of the phenyl group would be necessary. A more direct approach involves the condensation of ethyl amidine with a suitably substituted cyanoacetate.
Table 1: Key Precursor Fragments in Pyrimidine Synthesis
| Fragment Type | Example Precursors | Resulting Feature in Pyrimidine Core |
|---|---|---|
| N-C-N | Guanidine, Urea (B33335), Thiourea (B124793) | C2-amino, -oxo, or -thioxo group |
| Amidines (e.g., Ethyl amidine) | C2-alkyl or -aryl substituent | |
| S-Alkylisothioureas | C2-alkylthio substituent | |
| C-C-C | Malonic esters (e.g., Diethyl malonate) | Pyrimidine-4,6-dione core |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrimidin-4-one core with C6-substituent | |
| Cyanoacetamides | C6-amino group |
Multi-Component Reaction Approaches for Pyrimidine Core Construction
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic scaffolds in a single step, enhancing atom economy and reducing operational complexity. researchgate.netorgchemres.org
The Biginelli reaction is a well-known acid-catalyzed three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgyoutube.com This reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to the corresponding aromatic pyrimidines. taylorandfrancis.commercer.edu While the classic Biginelli reaction is highly effective for a specific substitution pattern, modifications would be necessary to accommodate the precursors for this compound. For instance, using a substituted amidine in place of urea could introduce the C2-ethyl group. wikipedia.orgnih.gov
Other MCRs have been developed for the synthesis of polysubstituted pyrimidines. mdpi.com For example, a three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can produce pyrimidine derivatives. mdpi.com Another efficient method involves the condensation of an aldehyde, an α-iodomethylene β-keto ester intermediate, and an amidine or guanidine derivative to generate 2,6-disubstituted pyrimidine-5-carboxylates. nih.gov These MCR strategies highlight the potential for convergent synthesis of complex pyrimidine cores from simple, readily available starting materials. researchgate.net
Targeted Functionalization Strategies at Positions 2, 5, and 6 of the Pyrimidine Ring
Often, the required substitution pattern cannot be fully installed during the initial ring formation. In such cases, a stepwise functionalization of a pre-formed pyrimidine core is necessary. This involves a series of reactions targeting specific positions on the ring.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the pyrimidine ring, particularly when it is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. Pyrimidine rings are inherently electron-deficient, making them susceptible to nucleophilic attack. researchgate.net
A common strategy involves the conversion of a hydroxyl group (from a pyrimidinone) into a chloro group. This chloropyrimidine can then react with various nucleophiles. For instance, a 6-chloropyrimidine derivative can be aminated by reaction with ammonia (B1221849) or an amine to introduce the C6-amino group. The reactivity of halopyrimidines towards nucleophilic substitution makes this a key step in building the desired diamino configuration. researchgate.net
Halogenation is a primary method for activating the pyrimidine ring for further modifications. Reagents like phosphorus oxychloride (POCl₃) are commonly used to convert pyrimidinones (B12756618) into chloropyrimidines. nih.gov These halogenated intermediates are versatile precursors for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
While not directly leading to the diamino structure, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (reacting a halopyrimidine with a boronic acid), are widely used to introduce carbon-carbon bonds at various positions on the pyrimidine ring. nih.gov This methodology illustrates the versatility of halopyrimidine intermediates in constructing diverse structural analogues.
Achieving the 5,6-diamino configuration on the pyrimidin-4(1H)-one core requires a specific and carefully planned synthetic sequence. A highly effective and common strategy for introducing an amino group at the C5 position involves the nitration of the ring followed by reduction.
Nitration: The C5 position of pyrimidine-4,6-diones and related structures is activated towards electrophilic substitution. Nitration can be achieved using mixed acids, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govresearchgate.net Studies on the nitration of 2-substituted pyrimidine-4,6-diones have shown that this reaction can proceed in high yields, affording the corresponding 5-nitro or 5,5-dinitro derivatives. icm.edu.plresearchgate.net For the synthesis of the target molecule, a 2-ethyl-6-aminopyrimidin-4(1H)-one intermediate would be subjected to nitration to yield 2-ethyl-6-amino-5-nitropyrimidin-4(1H)-one.
Reduction: The resulting 5-nitro group is then reduced to a 5-amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common approach. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) can be employed to selectively reduce the nitro group to an amine, thus completing the 5,6-diamino configuration. researchgate.net
This nitration-reduction sequence is a reliable method for installing the C5-amino group, which is often introduced late in the synthetic pathway due to the directing effects of the existing substituents.
Table 2: Plausible Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Ring Formation | Ethyl amidine + Cyanoacetamide derivative, Base (e.g., NaOEt) | 6-Amino-2-ethylpyrimidin-4(1H)-one |
| 2 | Nitration | HNO₃ / H₂SO₄ | 6-Amino-2-ethyl-5-nitropyrimidin-4(1H)-one |
| 3 | Reduction | H₂, Pd/C or SnCl₂/HCl | this compound |
Optimization of Reaction Conditions and Yield for Scalable Production
The transition from laboratory-scale synthesis to scalable production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters for optimization in pyrimidine synthesis include the choice of catalyst, solvent, temperature, and reaction time.
For acid-catalyzed reactions like the Biginelli condensation, screening various Lewis acids (e.g., ZnCl₂) or Brønsted acids can significantly impact yields and reaction rates. banglajol.info Solvent selection is also crucial; while traditional methods often use ethanol (B145695) or DMF, greener solvents are increasingly explored. nih.gov
Green Chemistry Considerations in Synthetic Route Design
The integration of green chemistry principles into the synthetic design for pharmaceuticals like this compound is essential for developing sustainable, efficient, and environmentally benign manufacturing processes. rasayanjournal.co.in The pharmaceutical industry, in particular, generates a significant amount of waste relative to its product output, with a large portion attributed to solvents. tandfonline.comresearchgate.net Consequently, adopting greener synthetic strategies can drastically reduce environmental impact, improve safety, and enhance economic feasibility. powertechjournal.com Key considerations in the design of synthetic routes for pyrimidinone-based compounds include maximizing atom economy, utilizing safer solvents, employing catalytic and energy-efficient methods, and designing one-pot or multicomponent reactions. rasayanjournal.co.ineurekaselect.com
Atom Economy and Multicomponent Reactions
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. scispace.com Syntheses with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are prime examples of atom-economical processes. mdpi.com
The Biginelli reaction, a well-established MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), exemplifies this principle. nih.govresearchgate.net This one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea offers operational simplicity and high convergence, making it a cornerstone for building the pyrimidinone core. researchgate.netnih.gov A green modification of this reaction using a reusable silicotungstic acid catalyst under solvent-free conditions achieved a high atom economy of 87% and a low E-factor (Environmental Factor) of 0.95, highlighting its environmental advantages over classical methods that often require harsh acidic conditions and produce low yields. nih.gov Such strategies are directly applicable to the synthesis of analogues of this compound, minimizing waste from the outset.
Energy Efficiency and Alternative Reaction Conditions
Traditional synthetic methods often rely on prolonged heating, contributing to high energy consumption. Green chemistry seeks to minimize this by employing alternative energy sources like microwave irradiation and ultrasound. powertechjournal.compjoes.com These techniques can dramatically shorten reaction times, reduce energy usage, and often lead to higher product yields with fewer side products. nanobioletters.comnih.gov
For instance, the synthesis of aminopyrimidine derivatives has been successfully achieved using microwave-assisted heating, which is considered an eco-friendly method. nanobioletters.com In one study, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives was performed under microwave irradiation in water, a green solvent. The reaction time was reduced to just 3-6 minutes, with yields as high as 94%, compared to conventional heating which required 2-6 hours for moderate yields. nih.gov The adoption of such energy-efficient methods represents a significant step towards sustainable production. pharmafeatures.com
| Parameter | Conventional Method | Green (Microwave-Assisted) Method |
|---|---|---|
| Reaction Time | 2–6 hours nih.gov | 3–6 minutes nih.gov |
| Energy Source | Oil bath / Heating mantle nih.gov | Microwave irradiation nih.gov |
| Solvent | Ethanol / Acetonitrile pjoes.comnih.gov | Water or Solvent-free nih.govresearchgate.net |
| Catalyst | Strong mineral acids (e.g., HCl) pjoes.com | Often catalyst-free or mild catalyst nih.gov |
| Product Yield | Moderate (69–87%) nih.gov | Excellent (78–94%) nih.gov |
Safer Solvents and Catalysis
Solvents account for the majority of waste in pharmaceutical manufacturing, making their selection a critical aspect of green synthesis. tandfonline.comnih.gov The ideal green reaction avoids solvents altogether by running under neat (solvent-free) conditions. pharmafeatures.com When a solvent is necessary, greener alternatives like water, ethanol, or supercritical CO2 are preferred over hazardous volatile organic compounds (VOCs) such as benzene (B151609) or chlorinated hydrocarbons. powertechjournal.comnd.edu
Catalysis is another pillar of green chemistry, favoring the use of recyclable and non-toxic catalysts over stoichiometric reagents that are consumed in the reaction and generate waste. rasayanjournal.co.in Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are particularly advantageous as they can be easily filtered and reused. researchgate.net Recent research has demonstrated the use of magnetically recoverable nanoparticles and metal-organic frameworks as efficient and reusable catalysts for synthesizing pyrimidine derivatives, offering a pathway to cleaner production cycles. researchgate.netacs.org
| Catalyst Type | Example | Key Advantages | References |
|---|---|---|---|
| Homogeneous Acid | Hydrochloric Acid (HCl) | Readily available, low cost. | pjoes.com |
| Heterogeneous Solid Acid | Silicotungstic acid on Amberlyst-15 | High efficiency, reusable (up to 5 runs), solvent-free conditions. | nih.gov |
| Organocatalyst | L-proline | Metal-free, biodegradable, promotes asymmetric synthesis. | acs.org |
| Nanocatalyst | Fe3O4@poly(vinyl alcohol) NPs | Magnetically recoverable, reusable (up to 4 runs), eco-friendly. | acs.org |
| Biocatalyst | Citrus Extract | Natural, renewable, non-toxic, mild conditions. | pjoes.com |
By thoughtfully applying these green chemistry principles—maximizing atom economy through multicomponent reactions, enhancing energy efficiency with microwave assistance, and choosing benign solvents and reusable catalysts—the synthetic routes for this compound and its analogues can be significantly improved. This approach not only minimizes the environmental footprint but also leads to safer, more efficient, and ultimately more sustainable chemical manufacturing.
Reactions Involving the Diamino Functionality at Positions 5 and 6
The adjacent amino groups on the pyrimidine ring are the most reactive sites for many chemical transformations, serving as a versatile precursor for the synthesis of fused bicyclic heterocycles.
The reaction of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of the pteridine (B1203161) ring system, known as the Isay reaction. derpharmachemica.com this compound is an ideal substrate for this reaction, where the vicinal diamines condense with various dicarbonyl compounds to yield 2-ethyl-substituted pteridin-4(1H)-ones. The reaction proceeds through the sequential formation of Schiff bases, followed by cyclization and dehydration to form the pyrazine (B50134) ring fused to the pyrimidine core.
The choice of the dicarbonyl compound dictates the substitution pattern on the 6- and 7-positions of the resulting pteridine. For instance, reaction with glyoxal (B1671930) would yield an unsubstituted pteridine at these positions, while reaction with biacetyl (2,3-butanedione) would lead to a 6,7-dimethylpteridine. researchgate.netmdpi.com
While direct examples for this compound are not extensively detailed in readily available literature, the reactivity is well-established for analogous compounds. For example, the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with various dicarbonyl compounds has been thoroughly investigated to produce thio-containing pteridines. zsmu.edu.ua This highlights the general applicability of the cyclocondensation strategy for this class of compounds.
Table 1: Examples of Cyclocondensation Reactions with Analogous 5,6-Diaminopyrimidines
| 5,6-Diaminopyrimidine Reactant | Dicarbonyl Compound | Resulting Fused Heterocycle | Reference |
|---|---|---|---|
| 5,6-Diaminopyrimidine | Dimethyl acetylenedicarboxylate | Pteridine derivative | derpharmachemica.com |
| 4,5-Diamino pyrimidine | N-acetylindolone | 6-arylpteridin-7-one | derpharmachemica.com |
| 5,6-diamino-2-thioxo-dihydropyrimidin-4(1H)-one | Various dicarbonyls | Thio-containing pteridines | zsmu.edu.ua |
The amino groups at the C5 and C6 positions can undergo standard N-functionalization reactions such as acylation, alkylation, and arylation. These reactions can be used to introduce a variety of substituents, modulating the electronic properties and steric profile of the molecule.
Acylation: The amino groups can be acylated using acyl chlorides or anhydrides. Selective acylation of one amino group over the other can be challenging due to their similar reactivity. However, methods for selective acylation of polyamines using specialized reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been developed, which show remarkable recognition of primary amines and could potentially be applied to achieve regioselectivity. nih.gov In the absence of such reagents, a mixture of mono- and di-acylated products is often expected.
Alkylation and Arylation: N-alkylation and N,N'-dialkylation of similar heterocyclic systems have been reported, typically using alkyl halides in the presence of a base. nih.gov Reductive amination is another viable method for introducing alkyl groups. For instance, N-methyl analogues of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one have been prepared via reductive methylation. researchgate.net Arylation reactions, while less common for amino groups on such electron-rich rings, can potentially be achieved through methods like Buchwald-Hartwig amination, although specific examples for this substrate are scarce.
Reactivity at the Pyrimidin-4(1H)-one Moiety
The pyrimidin-4(1H)-one core contains a cyclic amide (lactam) structure, which presents additional sites for chemical modification. The reactivity includes potential N-alkylation at the N1 or N3 positions and reactions involving the C4-oxo group.
The N1 and N3 positions of the pyrimidine ring can be susceptible to alkylation, although the reactivity is influenced by the electron-donating amino groups. N-alkylation of pyrimidinone systems often requires strong electrophiles and basic conditions. nih.gov The relative reactivity of N1 versus N3 would depend on steric hindrance and the electronic environment.
The C4-oxo group itself can be a site for derivatization. For instance, it can be converted to a thione group (C=S) through treatment with reagents like Lawesson's reagent or phosphorus pentasulfide. Furthermore, the oxygen atom can be functionalized to form O-ethers or O-esters, although this is less common than N-alkylation. A key reaction is the conversion of the hydroxyl group (in the tautomeric 4-hydroxypyrimidine (B43898) form) to a sulfonate ester, which can then act as a leaving group for nucleophilic substitution. acs.orgnih.gov
In some condensed 2,4-diaminopyrimidine (B92962) systems, acid hydrolysis has been shown to selectively hydrolyze one of the amino groups to an oxo group. acs.org While the subject compound already possesses a 4-oxo group, this illustrates the potential for reactivity and rearrangement within the pyrimidine core under specific conditions.
Modifications and Substitutions at the 2-Ethyl Group
Direct chemical modification of the 2-ethyl group is generally challenging due to the unactivated nature of the sp³-hybridized carbon atoms. Standard alkane functionalization methods would be required, which often lack selectivity and may not be compatible with the other functional groups on the pyrimidine ring. Therefore, derivatization at this position is not a common strategy for this class of molecules. Synthesis of analogues with different substituents at the 2-position is typically achieved by starting with a different amidine in the initial pyrimidine ring synthesis.
Formation of Co-crystal Salts and Supramolecular Assemblies
The presence of multiple hydrogen bond donors (amino groups, N-H of the pyrimidinone) and acceptors (ring nitrogens, carbonyl oxygen) makes this compound an excellent candidate for forming co-crystals and other supramolecular assemblies. nih.gov Crystal engineering principles can be applied to combine this molecule with other co-formers, such as carboxylic acids, to create new solid forms with tailored physicochemical properties.
The study of related 2,4-diaminopyrimidine and 2,6-diaminopurine (B158960) systems reveals common and robust hydrogen bonding patterns, known as supramolecular synthons. mdpi.com The amino groups frequently form hydrogen bonds with carboxylic acids or other acceptor groups. A common motif is the R²₂(8) graph-set notation, where two molecules form a cyclic dimer through two pairs of hydrogen bonds. nih.govresearchgate.net The diaminopyrimidine moiety can present a Donor-Acceptor-Donor (DADA) array, which is a recurring synthon in complexes with carboxylates. nih.gov
Given its structural similarity to these well-studied systems, this compound is expected to form predictable supramolecular synthons with various co-formers. These interactions are crucial in the design of pharmaceutical co-crystals, which can improve properties like solubility and stability.
Table 2: Common Supramolecular Synthons in Diaminoazine Systems
| Synthon Type | Interacting Groups | Typical Graph-Set Notation | Reference |
|---|---|---|---|
| Heterosynthon | Carboxylic Acid - Pyridine Nitrogen | R²₂(8) | nih.govresearchgate.net |
| Homosynthon | Carboxylic Acid - Carboxylic Acid | R²₂(8) | mdpi.com |
| Heterosynthon | Amine - Carboxylic Acid | R²₂(8) | nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions
The presence of multiple hydrogen bond donors (the amino groups and the ring nitrogen) and acceptors (the keto-oxygen and the ring nitrogens) in 5,6-Diamino-2-ethylpyrimidin-4(1H)-one suggests the formation of extensive hydrogen bonding networks in the solid state. These interactions are crucial in dictating the crystal packing.
N–H···O Interactions : Strong hydrogen bonds are anticipated between the amino groups and the carbonyl oxygen of neighboring molecules. This is a common and stabilizing interaction in related crystal structures. nih.gov
N–H···N Interactions : The amino groups can also form hydrogen bonds with the nitrogen atoms of the pyrimidine (B1678525) ring of adjacent molecules, contributing to a robust three-dimensional network. nih.gov
These hydrogen bonds would likely lead to the formation of well-defined supramolecular architectures, such as chains or sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. matextract.pub For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework.
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J in Hz) |
| N1-H | 8.0 - 10.0 | Singlet (broad) | - |
| -NH₂ (C5) | 4.0 - 6.0 | Singlet (broad) | - |
| -NH₂ (C6) | 5.0 - 7.0 | Singlet (broad) | - |
| -CH₂- (ethyl) | 2.3 - 2.8 | Quartet | ~7-8 |
| -CH₃ (ethyl) | 1.0 - 1.4 | Triplet | ~7-8 |
Data is estimated based on analogous pyrimidine and ethyl-substituted heterocyclic compounds. nih.govrsc.org
The broadness of the N-H and NH₂ signals is due to quadrupole broadening and potential chemical exchange with the solvent. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 (C-ethyl) | 160 - 165 |
| C4 (C=O) | 155 - 160 |
| C6 (C-NH₂) | 145 - 150 |
| C5 (C-NH₂) | 110 - 115 |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 10 - 15 |
Data is estimated based on analogous pyrimidinone and diaminopyrimidine compounds. nih.govdoaj.org
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : A COSY experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their coupling.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment would correlate each proton signal with its directly attached carbon atom. For example, it would link the -CH₂- proton signal to the -CH₂- carbon signal.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, providing a unique fingerprint of the compound's structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH2) groups, the pyrimidinone ring system, and the ethyl (-CH2CH3) substituent. The N-H stretching vibrations of the two primary amino groups at positions 5 and 6 are anticipated to appear as a pair of distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, an asymmetric and a symmetric stretching mode are expected. The presence of hydrogen bonding, both inter- and intramolecularly, can lead to a broadening of these peaks. ripublication.com
The carbonyl (C=O) stretching vibration of the pyrimidinone ring is a strong and readily identifiable band, typically appearing in the 1700-1650 cm⁻¹ region. Its precise position can be influenced by the electronic effects of the amino and ethyl groups, as well as hydrogen bonding interactions. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of bands in the 1650-1550 cm⁻¹ range. mdpi.com
The N-H bending vibration of the primary amino groups is predicted to be observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibrations of the amino groups attached to the aromatic ring are likely to appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com The ethyl group will be identifiable by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and its bending vibrations at lower wavenumbers.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The pyrimidine ring vibrations, particularly the ring breathing mode, are expected to give rise to a strong and sharp signal in the Raman spectrum, which is a characteristic feature for aromatic and heteroaromatic rings. researchgate.netresearchgate.net The symmetric N-H stretching vibrations of the amino groups may also be observable. The C-H stretching and bending vibrations of the ethyl group will also be present in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3400-3250 (two bands, medium-strong) | 3400-3250 (weak-medium) | Stretching |
| C-H (Ethyl) | 2980-2850 (medium) | 2980-2850 (strong) | Stretching |
| C=O (Pyrimidinone) | 1700-1650 (strong) | 1700-1650 (weak) | Stretching |
| C=N / C=C (Ring) | 1650-1550 (medium-strong) | 1650-1550 (strong) | Stretching |
| N-H (Amino) | 1650-1580 (medium) | 1650-1580 (weak) | Bending |
| C-N (Amino-Ring) | 1335-1250 (medium) | 1335-1250 (medium) | Stretching |
| Ring Breathing | Weakly active | Strong, sharp | Symmetric Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of four nitrogen atoms, the molecular ion peak will be an odd number, in accordance with the nitrogen rule. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
Fragmentation Pattern
The fragmentation of the pyrimidinone ring is expected to follow characteristic pathways. A common fragmentation of 2-pyrimidinone derivatives involves the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO). cdnsciencepub.com The presence of the ethyl group at the 2-position would likely lead to the loss of an ethyl radical (•CH2CH3) or an ethylene (B1197577) molecule (CH2=CH2) through a McLafferty-type rearrangement if a gamma-hydrogen is available, although this is less likely in this specific structure. cdnsciencepub.com
The amino groups can also influence the fragmentation. The loss of small neutral molecules such as ammonia (B1221849) (NH3) or hydrogen cyanide (HCN) from the ring system is a plausible fragmentation pathway for aminopyrimidines. The initial fragmentation of the ethyl group, leading to a [M-CH3]⁺ or [M-C2H5]⁺ ion, is also anticipated. The subsequent fragmentation of these primary fragment ions would provide further structural information. The fragmentation pathways of pyrimidine derivatives can be complex, often involving ring cleavage and rearrangement. sapub.orgsphinxsai.com
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | m/z (relative to M⁺) |
| [M]⁺ | - | M |
| [M-H]⁺ | •H | M-1 |
| [M-CH₃]⁺ | •CH₃ | M-15 |
| [M-C₂H₅]⁺ | •C₂H₅ | M-29 |
| [M-CO]⁺ | CO | M-28 |
| [M-HCN]⁺ | HCN | M-27 |
| [M-NH₃]⁺ | NH₃ | M-17 |
Computational and Theoretical Investigations of 5,6 Diamino 2 Ethylpyrimidin 4 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity. DFT calculations for pyrimidine (B1678525) derivatives are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide a balance of accuracy and computational cost. acs.orgresearchgate.net
Optimization of Molecular Geometries
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The process yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles, which are fundamental to understanding the molecule's structure and stability.
For pyrimidine derivatives, DFT calculations have been shown to provide geometric parameters that are in close agreement with experimental data from techniques like X-ray crystallography. nih.gov For instance, in a study of 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, the pyrimidine ring was found to be essentially planar, a characteristic feature that influences its stacking interactions and biological activity. nih.gov Similar planarity would be expected for the pyrimidine core of 5,6-Diamino-2-ethylpyrimidin-4(1H)-one.
Table 1: Illustrative Optimized Geometrical Parameters for a Diaminopyrimidine Derivative (Calculated via DFT/B3LYP) (Note: This data is representative of a substituted diaminopyrimidine and not this compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-N1 | 1.34 Å |
| C2-N2 | 1.33 Å | |
| C4-O3 | 1.25 Å | |
| C5-C6 | 1.40 Å | |
| Bond Angle | N1-C1-N2 | 120.5° |
| C1-N2-C2 | 118.9° | |
| C5-C6-N4 | 121.3° | |
| Dihedral Angle | C5-S1-O3-C1 | -81.16° |
Data adapted from studies on analogous compounds like 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. epstem.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. epstem.netaimspress.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. epstem.net In many pyrimidine derivatives, the HOMO is typically localized over the electron-rich pyrimidine ring and amino substituents, while the LUMO may be distributed across the pyrimidine ring or other attached functional groups. epstem.net This distribution determines how the molecule interacts with other reagents.
Table 2: Representative Frontier Molecular Orbital Energies and Properties for a Diaminopyrimidine Derivative (Note: This data is for illustrative purposes and is based on studies of similar compounds.)
| Parameter | Value (eV) |
| EHOMO | -6.21 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 4.67 |
Values adapted from DFT calculations on 2,6-diaminopyrimidin-4-yl sulfonate derivatives. nih.gov
Evaluation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. irjweb.com It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Typically, MEP maps use a color scale:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Regions of neutral or near-zero potential.
For a molecule like this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring and amino groups, identifying them as sites for electrophilic interaction and hydrogen bonding. rsc.orgnih.gov Positive potential (blue) would be expected around the amino hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, intramolecular bonding, and stability of a molecule. researchgate.net It examines charge transfer interactions (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the properties of molecules in their excited states. urfu.ru This method is essential for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of absorption bands. nih.gov
TD-DFT calculations on aminopyrimidine derivatives have been used to assign the absorption bands observed in experimental spectra to specific electronic transitions, typically π→π* transitions within the aromatic system. mahendrapublications.com For this compound, TD-DFT would be employed to predict its UV-Vis absorption maxima (λmax), which are critical for understanding its photophysical properties. urfu.ru
Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR)
Computational methods can predict various spectroscopic parameters, providing valuable insights that complement experimental data.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov The predicted frequencies correspond to the normal modes of vibration (e.g., stretching, bending). By comparing the calculated IR spectrum with an experimental one, researchers can confidently assign specific absorption bands to functional groups within the molecule. For pyrimidine derivatives, key vibrational modes include N-H stretching of the amino groups, C=O stretching of the carbonyl group, and C-N and C=C stretching within the pyrimidine ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (δ) for nuclei like 1H and 13C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data storage and signal processing. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugation, often exhibit notable NLO responses. The molecular structure of this compound, featuring electron-donating amino groups and an electron-withdrawing keto group on a pyrimidine ring, suggests a potential for NLO activity.
Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters indicates the NLO efficiency of a material.
Computational studies on diaminopyrimidine derivatives have demonstrated their promising NLO characteristics. For instance, theoretical investigations of O-benzenesulfonylated diaminopyrimidines have shown that these compounds possess promising NLO features. nih.gov Another study on diaminopyrimidine sulfonate derivatives calculated significant second hyperpolarizability (γtot) values, further highlighting the potential of the diaminopyrimidine scaffold in NLO applications. nih.govacs.org The NLO response is generally attributed to intramolecular charge transfer, which is facilitated by the electronic nature of the substituents and the pyrimidine core. nih.gov
A hypothetical data table for the NLO properties of this compound, based on values reported for analogous pyrimidine derivatives, is presented below. It is important to note that these are estimated values for illustrative purposes, as specific experimental or computational data for the title compound is not available.
| Parameter | Hypothetical Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~ 3-6 | Debye |
| Polarizability (α) | ~ 20-40 | 10-24 esu |
| First Hyperpolarizability (β) | ~ 50-150 | 10-30 esu |
Conformational Analysis and Hindered Rotation Studies
The conformational landscape of a molecule is crucial in determining its physical and biological properties. For this compound, key conformational flexibility arises from the rotation of the ethyl group at the C2 position and the amino groups at the C5 and C6 positions.
Ethyl Group Rotation: The rotation of the ethyl group around the C2-C(ethyl) bond is expected to have a relatively low energy barrier. Different staggered and eclipsed conformations will exist, with the staggered conformers being more stable due to reduced steric hindrance. The energy difference between these conformers is likely to be small, allowing for facile rotation at room temperature.
Amino Group Rotation: The rotation of the amino groups can be more complex. The degree of planarity of the amino groups with respect to the pyrimidine ring can influence the electronic properties of the molecule. A more planar conformation would allow for better overlap of the nitrogen lone pair with the π-system of the ring, enhancing electronic delocalization. However, steric interactions with adjacent substituents might force the amino groups out of plane. Studies on substituted aminopyridines have shown that steric hindrance can lead to a wider deviation of the amino group from planarity, which in turn affects the rotational barrier. researchgate.net
Hindered Rotation Studies: While specific dynamic NMR or computational studies on the hindered rotation in this compound are not documented, research on similar systems provides insights. For instance, studies on platinum(II)-pyridine complexes have demonstrated how bulky substituents can lead to restricted rotation around the metal-ligand bond, resulting in observable chirality. core.ac.uk In the case of the title compound, the proximity of the two amino groups at positions 5 and 6, and their interaction with the ethyl group at position 2, could lead to measurable rotational barriers. The energy barriers for these rotations could be calculated using computational methods by mapping the potential energy surface as a function of the dihedral angle of rotation.
A hypothetical conformational analysis summary is presented in the table below, outlining the likely low-energy conformers.
| Rotational Bond | Most Stable Conformation | Expected Rotational Barrier |
|---|---|---|
| C2-C(ethyl) | Staggered | Low (2-5 kcal/mol) |
| C5-N(amino) | Near Planar | Moderate (5-10 kcal/mol) |
| C6-N(amino) | Near Planar | Moderate (5-10 kcal/mol) |
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical parameters derived from the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic structure and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminopyrimidine ring, particularly on the amino groups. The LUMO is likely to be centered on the more electron-deficient parts of the molecule, including the pyrimidinone ring and the carbonyl group.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ2 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity. A small HOMO-LUMO gap generally implies high reactivity. nih.gov Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. nih.gov
Computational studies on various diaminopyrimidine derivatives have reported on these parameters. For example, a DFT study on a bis-pyrimidine derivative reported a high hardness value, indicating good stability. nih.gov Similarly, studies on diaminopyrimidine sulfonates have calculated HOMO-LUMO energy gaps and other related quantum chemical parameters. nih.govacs.org
Based on these related studies, a table of estimated quantum chemical parameters for this compound is provided below. These values are derived from DFT calculations on analogous systems and serve as a theoretical estimation.
| Parameter | Hypothetical Value (eV) |
|---|---|
| EHOMO | -5.5 to -6.5 |
| ELUMO | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 |
| Ionization Potential (I) | 5.5 to 6.5 |
| Electron Affinity (A) | 1.0 to 2.0 |
| Electronegativity (χ) | 3.25 to 4.25 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Chemical Softness (S) | 0.20 to 0.25 |
Biological Activities and Mechanistic Studies of 5,6 Diamino 2 Ethylpyrimidin 4 1h One Derivatives
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR) from Pathogenic Organisms)
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govnih.gov THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. patsnap.com Inhibiting DHFR disrupts these processes, making it an effective strategy against rapidly proliferating cells like those of pathogenic organisms. wikipedia.orgpatsnap.com Pyrimidine (B1678525) derivatives, acting as antifolates, are designed to mimic the natural substrate and inhibit the enzyme. wikipedia.orgnih.gov
The inhibitory potential of pyrimidine derivatives against DHFR is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Numerous studies have synthesized and evaluated series of these compounds, revealing potent inhibitory activities.
For instance, a classical antifolate, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, demonstrated excellent inhibition of human DHFR with an IC50 value of 66 nM. nih.gov In another study focusing on 2-amino-4-oxo-6-ethyl-thieno[2,3-d]pyrimidines, nonclassical analogues were found to be moderately potent inhibitors of human DHFR, with IC50 values ranging from 0.26 to 2.2 µM. nih.gov The addition of an amide bond into the structure of Trimethoprim, a well-known diaminopyrimidine DHFR inhibitor, was shown to increase affinity towards human DHFR. mdpi.com With the exception of a few compounds, most of these new derivatives showed better inhibitory properties against human DHFR than the parent compound. mdpi.com
| Compound Class | Target Enzyme | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid | Human DHFR | 66 nM | nih.gov |
| 2,3,6-substituted quinazolin-4(3H)-ones (Compound 5) | Bovine Liver DHFR | 0.02 µM | nih.gov |
| 2-mercapto-quinazolin-4(3H)-one (Compound 6) | Bovine Liver DHFR | 0.01 µM | nih.gov |
| 2-amino-4-oxo-6-ethyl-thieno[2,3-d]pyrimidine analogues | Human DHFR | 0.26 - 2.2 µM | nih.gov |
| 2H-pyrido[1,2-a]pyrimidin-2-ones (Compound 17) | DHFR | 3.1 µM | mdpi.com |
A critical aspect of developing effective antimicrobial agents is ensuring selectivity for the pathogenic enzyme over the host (human) enzyme. This minimizes toxicity and enhances the therapeutic window. The structural differences between DHFR enzymes in pathogens and humans allow for the design of selective inhibitors. researchgate.net
Research has demonstrated that certain nonclassical pyrimidine derivatives can be potent and selective inhibitors of DHFR from opportunistic pathogens. For example, analogues of 5-ethyl-6-[(substituted-phenyl)-sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine were found to be selective for DHFR from Toxoplasma gondii and Mycobacterium avium. nih.gov Similarly, a thieno[2,3-d]pyrimidine (B153573) derivative with a 2,5-dimethoxy substitution on a phenyl ring was a very potent inhibitor of T. gondii DHFR (IC50 = 56 nM), exhibiting a 393-fold selectivity compared to human DHFR. nih.gov This selectivity is crucial for treating infections in immunocompromised patients.
The biological activity of these inhibitors is highly dependent on the chemical modifications of the pyrimidine core. Structure-activity relationship (SAR) studies help in understanding how different functional groups influence potency and selectivity. nih.gov
Substitution at C5: Molecular modeling suggests that a substituent at the C5 position of pyrrolo[2,3-d]pyrimidines can mimic the C5-substituent of other bicyclic DHFR inhibitors. nih.gov Extending a C5-methyl group to a C5-ethyl group was proposed to enhance potency and selectivity against some pathogenic DHFRs by potentially improving hydrophobic interactions within the enzyme's active site. nih.govnih.gov
Substitution at C6: The nature of the substituent at the C6 position also significantly impacts activity. Studies on 6-alkyl-2,4-diaminopyrimidines showed that alkyl extensions on the diamino-pyrimidine (DAP) moiety led to modestly reduced potency against Bacillus anthracis and Staphylococcus aureus. nih.gov This was attributed to interactions with conserved water molecules within a cavity adjacent to the main binding site. nih.gov
Core Structure: The integrity of the pyrimidine ring and its functional groups is vital. For pyrimidine analogues acting as dihydroorotate (B8406146) dehydrogenase inhibitors, the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid were found to be required for significant enzyme inhibition. nih.gov For DHFR inhibitors, a 2,4-diamino-substituted pyrimidine ring is generally considered important for potent activity. nih.gov
Molecular modeling and dynamics simulations provide detailed insights into how these inhibitors bind to the DHFR active site, guiding the rational design of more potent molecules. conicet.gov.armdpi.com These studies reveal key interactions between the ligand and amino acid residues.
A common interaction pattern for 2,4-diaminopyrimidine (B92962) derivatives involves the formation of strong hydrogen bonds between the amino groups and a catalytically important glutamate (B1630785) or aspartate residue (e.g., Glu-30 in human DHFR). mdpi.comconicet.gov.ar This interaction often acts as an anchor point for the inhibitor. mdpi.com Additionally, π-π stacking interactions between the pyrimidine ring or its substituents and aromatic residues like phenylalanine (e.g., Phe31, Phe34) are frequently observed, further stabilizing the ligand-enzyme complex. mdpi.commdpi.com Molecular dynamics simulations combined with quantum mechanical calculations have been used to create reduced models of the binding pocket, allowing for a more accurate analysis of the electronic and structural aspects of inhibitor binding. conicet.gov.ar
In Vitro Antimicrobial Activities
The enzyme inhibitory action of pyrimidine derivatives often translates into broad-spectrum antimicrobial activity. mdpi.comnih.gov They have been investigated for their efficacy against a range of pathogenic bacteria and fungi. researchgate.netresearchgate.net
Derivatives of pyrimidine have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ias.ac.in The efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) or the diameter of the inhibition zone in agar (B569324) diffusion assays.
For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed significant antibacterial activity, with some compounds exhibiting larger inhibition zones against tested pathogens than the standard drug ciprofloxacin. acs.org Specifically, compounds with a para-methoxy group on a phenyl ring at position 5 of the scaffold showed the highest activity, suggesting its importance for antibacterial action. acs.org Another study on 6-alkyl-2,4-diaminopyrimidine-based inhibitors reported MIC values in the range of 0.125–8 µg/mL against both Bacillus anthracis and Staphylococcus aureus. nih.gov
| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine (Compound 9o) | Gram-positive & Gram-negative bacteria | Inhibition Zone (IZ) | 42-45 mm | acs.org |
| 1,2,4-Triazolo[1,5-a]pyrimidine (Compound 9k) | Gram-positive & Gram-negative bacteria | Inhibition Zone (IZ) | 30-32 mm | acs.org |
| 6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | Minimum Inhibitory Concentration (MIC) | 0.125–8 µg/mL | nih.gov |
| 6-Alkyl-2,4-diaminopyrimidines | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.125–8 µg/mL | nih.gov |
| Ciprofloxacin (Standard) | Gram-positive & Gram-negative bacteria | Inhibition Zone (IZ) | 40 mm | acs.org |
Antifungal Spectrum and Efficacy
Certain derivatives of pyrimidin-4-one have demonstrated notable antifungal capabilities. Research into 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share a core pyrimidin-4-one structure, has revealed significant activity against specific plant pathogens. nih.govresearchgate.net Preliminary bioassays indicated that these compounds possess high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. nih.govresearchgate.net
Further structure-activity relationship studies showed that the nature of the substituent groups plays a crucial role in efficacy. For instance, certain compounds inhibited Sclerotinia sclerotiorum by 100% at a concentration of 50 mg/L. nih.govresearchgate.net At a lower dosage of 10 mg/L, specific derivatives still achieved high inhibition rates of 83%, 83%, and 82%, respectively. nih.govresearchgate.net Additionally, other pyrimidine derivatives have shown good fungicidal activity against Rhizoctonia solani (RS). mdpi.com
Table 1: Antifungal Efficacy of Pyrimidin-4-one Derivatives| Fungal Species | Compound Series | Concentration | Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| Sclerotinia sclerotiorum | Pyrazolo[3,4-d]pyrimidin-4-one Derivative 6c | 50 mg/L | 100% | nih.govresearchgate.net |
| Sclerotinia sclerotiorum | Pyrazolo[3,4-d]pyrimidin-4-one Derivative 6g | 50 mg/L | 100% | nih.govresearchgate.net |
| Sclerotinia sclerotiorum | Pyrazolo[3,4-d]pyrimidin-4-one Derivative 6i | 50 mg/L | 100% | nih.govresearchgate.net |
| Sclerotinia sclerotiorum | Pyrazolo[3,4-d]pyrimidin-4-one Derivative 6c | 10 mg/L | 83% | nih.govresearchgate.net |
| Sclerotinia sclerotiorum | Pyrazolo[3,4-d]pyrimidin-4-one Derivative 6g | 10 mg/L | 83% | nih.govresearchgate.net |
| Sclerotinia sclerotiorum | Pyrazolo[3,4-d]pyrimidin-4-one Derivative 6i | 10 mg/L | 82% | nih.govresearchgate.net |
Antiviral Properties and Mechanisms of Action
The diaminopyrimidine core is also a key feature in the development of antiviral agents. Studies on 2,4-diaminopyrimidine derivatives have shown pronounced antiretroviral activity. nih.gov Specifically, 5-cyano and 5-formyl derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine were found to have antiviral activity comparable to that of reference drugs like adefovir (B194249) and tenofovir. nih.gov These compounds have been evaluated for their effects against various DNA viruses and HIV. nih.gov The broad applicability of heterocyclic compounds, including pyrimidines, in antiviral research highlights their importance as scaffolds for discovering new therapeutic agents against various viral infections. nih.gov
In Vitro Antineoplastic Activities
Derivatives of diaminopyrimidine have emerged as a promising class of compounds for cancer therapy, exhibiting a range of antineoplastic activities through various mechanisms.
A significant body of research has demonstrated the cytotoxic effects of pyrimidine derivatives against a wide array of human cancer cell lines. Novel series of 5-arylethylidene-aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have shown excellent to good cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells, with MDA-MB-231 being the most sensitive. nih.gov Similarly, dihydropyrimidinethione (DHPMT) derivatives have exhibited superior cytotoxicity in gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cell lines. nih.gov
Other related structures have also shown potent activity. For example, 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (B1220466) (DAEP) inhibited the growth of Walker carcinoma 256. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been evaluated against a panel of 60 cancer cell lines, with some compounds showing potent inhibitory effects. nih.gov Furthermore, new indazol-pyrimidine-based derivatives have demonstrated significant cytotoxic inhibitory activity against MCF-7 (breast), A549 (lung), and Caco2 (colorectal) cell lines. mdpi.com
Table 2: Cytotoxicity (IC₅₀) of Pyrimidine Derivatives Against Various Cancer Cell Lines| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Dihydropyrimidinethione (Compound 5) | AGS | Gastric | 9.9 | nih.gov |
| Dihydropyrimidinethione (Compound 5) | MCF-7 | Breast | 15.2 | nih.gov |
| Dihydropyrimidinethione (Compound 5) | Hep-G2 | Liver | 40.5 | nih.gov |
| Indazol-pyrimidine (Compound 4f) | MCF-7 | Breast | 1.629 | mdpi.com |
| Indazol-pyrimidine (Compound 4i) | MCF-7 | Breast | 1.841 | mdpi.com |
| Indazol-pyrimidine (Compound 4i) | A549 | Lung | 2.305 | mdpi.com |
| Indazol-pyrimidine (Compound 4i) | Caco2 | Colorectal | 4.990 | mdpi.com |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | Pancreatic | 1.95 | semanticscholar.org |
| 4-amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 | Breast | 0.013 | mdpi.com |
| 4-amino-thieno[2,3-d]pyrimidine (Compound 2) | MDA-MB-231 | Breast | 0.056 | mdpi.com |
Beyond direct cytotoxicity, certain pyrimidine derivatives inhibit cancer cell proliferation by interfering with the cell cycle. For example, a specific thieno[2,3-d]pyrimidine derivative was found to be a strong antitumor agent that induced cell-cycle arrest in the G2/M phase in SNB-75 glioblastoma cells. nih.gov Other, though structurally different, heterocyclic compounds have also been shown to arrest the cell cycle at the G2/M or G0/G1 phase, indicating that cell cycle disruption is a common anticancer mechanism for various molecular scaffolds. nih.govnih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. nih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism for effective anticancer agents. Several pyrimidine derivatives have been shown to trigger this process in cancer cells. One thieno[2,3-d]pyrimidine derivative induced apoptosis and increased the levels of both caspase-3 and caspase-9 by 11.8- and 50.3-fold, respectively. nih.gov Caspases are crucial executioner proteins in the apoptotic pathway.
Similarly, certain indazol-pyrimidine derivatives were found to be capable of activating caspase-3/7, thereby inducing apoptosis. mdpi.com The apoptotic effect has been confirmed in other studies where pyrimidine derivatives led to a dose-dependent increase in the number of apoptotic cells in pancreatic cancer cell lines. semanticscholar.org Another study on a 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one derivative confirmed its ability to induce a significant level of apoptosis in acute myeloid leukemia (AML) cells. uniroma1.it
An innovative and promising strategy in cancer therapy involves the development of dual-target inhibitors, which can simultaneously block multiple pathways involved in cancer growth and survival, potentially increasing potency and overcoming drug resistance. nih.govnih.gov Derivatives based on the 5,6-diaminouracil (B14702) scaffold have been designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov
BRD4 is an epigenetic reader protein that regulates the expression of key oncogenes, while PLK1 is a critical serine/threonine kinase involved in multiple phases of the cell cycle. nih.govnih.gov By targeting both BRD4 and PLK1, these dual inhibitors can disrupt both gene transcription and cell division processes in cancer cells. nih.gov The combination of BRD4 and PLK1 inhibitors has been shown to produce synergistic antitumor effects, making this dual-inhibition mechanism a highly attractive approach for developing novel anticancer therapies. nih.govnih.gov
Advanced Applications in Chemical Sciences and Materials
Utilization as Versatile Synthons in Organic Synthesis
In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a synthesis. The molecular architecture of 5,6-Diamino-2-ethylpyrimidin-4(1H)-one, featuring vicinal diamines (amino groups on adjacent carbons), positions it as a highly effective synthon for the construction of complex heterocyclic systems.
The two amino groups at the C5 and C6 positions are nucleophilic and can readily participate in condensation reactions with various electrophilic reagents containing two reactive centers. This reactivity allows for the facile construction of fused bicyclic and polycyclic ring systems, which are common motifs in medicinally and biologically important molecules. For instance, a similar compound, 5,6-diaminocytidine, serves as a versatile precursor for the high-yield synthesis of pteridine (B1203161) analogues and other pyrimidine-based bicyclic nucleosides. nih.gov The reaction of the diamino moiety with dicarbonyl compounds, such as glyoxal (B1671930) or α-diketones, can lead to the formation of pteridines, a class of compounds with diverse biological activities.
The general synthetic utility of pyrimidinones (B12756618) as building blocks is well-established. They can be synthesized from precursors like ethyl 2,2-dicyanovinylcarbamate derivatives and subsequently used in reactions such as 'click' chemistry to create more complex molecular hybrids. nih.gov The reaction of amidines with alkynyl ketones also represents a versatile route to creating substituted pyrimidin-4-yl α-amino acids. rsc.org This highlights the adaptability of the pyrimidinone core in synthetic strategies.
Table 1: Representative Synthetic Transformations Using Diaminopyrimidine Scaffolds
| Reactant for Diamino Moiety | Resulting Fused Ring System | Significance | Reference |
|---|---|---|---|
| α-Diketones (e.g., biacetyl) | Pteridine | Core of many cofactors (e.g., folic acid) and biologically active molecules. | nih.gov |
| Phosgene or Thiophosgene | Purine (xanthine or 2-thiopurine derivatives) | Fundamental components of nucleic acids (DNA, RNA) and signaling molecules. | nih.gov |
| Carbon Disulfide | Purine-2-thione derivatives | Used in medicinal chemistry and as synthetic intermediates. | nih.gov |
Potential in Optoelectronic Materials Development Based on NLO Properties
The field of optoelectronics relies on materials that can interact with light to perform electronic functions. Pyrimidine (B1678525) derivatives have garnered significant attention for their application in organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net Their utility stems from the inherent electron-deficient (π-deficient) nature of the pyrimidine ring, which makes it an effective electron acceptor. researchgate.netresearchgate.net
Nonlinear optical (NLO) properties, which describe how a material's optical properties change with the intensity of light, are crucial for applications in optical data processing, sensors, and photonic devices. rsc.org Materials with significant NLO effects often possess a "push-pull" architecture, where an electron-donating group (the "push") is conjugated with an electron-accepting group (the "pull"). rsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for NLO activity and luminescence. researchgate.netresearchgate.net
This compound is structurally primed for NLO applications.
Acceptor (Pull): The pyrimidinone ring is intrinsically electron-withdrawing.
Donors (Push): The two amino groups at the C5 and C6 positions, along with the ethyl group at C2, are electron-donating substituents.
This inherent push-pull system suggests that the compound could exhibit significant NLO properties. The precise tuning of pyrimidine-based molecules has been harnessed to develop materials for various optoelectronic applications, including covalent organic frameworks and liquid crystals. rsc.org Computational studies have become essential in predicting the NLO properties of new materials, and pyrimidine-based molecules are actively studied for their potential in this high-tech field. rsc.org Research on pyrimidine-based emitters in OLEDs has shown that modifying substituents on the pyrimidine ring can finely tune emissive characteristics and optimize optoelectronic performance, leading to devices with high quantum efficiency. spiedigitallibrary.orgnih.gov
Table 2: Optoelectronic Applications of Pyrimidine-Based Materials
| Application Area | Role of Pyrimidine Core | Key Property | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Host materials, emitters, electron-transport materials | Electron-deficient character, tunable energy levels | spiedigitallibrary.org, nih.gov, researchgate.net |
| Nonlinear Optical (NLO) Materials | Electron-accepting scaffold in push-pull systems | Intramolecular Charge Transfer (ICT) | rsc.org, researchgate.net |
| Fluorescent Sensors | Complexing agent via nitrogen lone pairs | Changes in luminescence upon binding to analytes | researchgate.net |
Role as Scaffolds for Chemical Probes and Biological Tool Compounds
In medicinal chemistry and chemical biology, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of new compounds. The pyrimidine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets.
This compound represents an excellent scaffold for developing chemical probes and biological tools. The multiple functional groups—two primary amines, a secondary amine in the ring, and an ethyl group—provide distinct points for chemical modification. This allows for the systematic synthesis of derivatives to probe structure-activity relationships (SAR).
Pyrimidine-based scaffolds are central to the development of potent and selective inhibitors for various enzymes and receptors. For example:
Microtubule Targeting Agents: Fused pyrimidine systems, such as 5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines, have been designed as potent agents that disrupt microtubule dynamics, a key process in cell division. nih.govmdpi.com These compounds serve as powerful tools for studying cancer cell proliferation. nih.govmdpi.com
Enzyme Inhibitors: The pyrimidine framework is a cornerstone in the design of antifolates, which inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. nih.gov Additionally, pyrimidinone derivatives have been synthesized and evaluated as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov
The versatility of the pyrimidine scaffold allows chemists to design tool compounds that can selectively interact with specific biological targets, helping to elucidate complex biological pathways and validate new targets for drug discovery.
Table 3: Pyrimidine-Based Scaffolds as Biological Probes/Tools
| Core Scaffold | Biological Target/Application | Therapeutic Area | Reference |
|---|---|---|---|
| Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine (B153573) | Microtubule Dynamics | Oncology | nih.gov, mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Dihydrofolate Reductase (DHFR) | Oncology, Infectious Disease | nih.gov |
| Pyrimidin-4(3H)-one | HIV-1 Reverse Transcriptase | Antiviral | nih.gov |
| Furo[2,3-d]pyrimidine | Dihydrofolate Reductase (DHFR) | Oncology | nih.gov |
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there is always a need for more efficient and environmentally friendly methods. For 5,6-Diamino-2-ethylpyrimidin-4(1H)-one, future research could focus on developing novel synthetic strategies that improve upon existing methods for related compounds. Traditional methods for constructing the pyrimidine ring often involve the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. For the target molecule, this would likely involve the condensation of ethylguanidine with a suitable three-carbon precursor bearing the necessary amino and carbonyl functionalities.
Future synthetic routes could explore one-pot multicomponent reactions, which offer the advantages of reduced reaction times, lower costs, and decreased waste generation. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly accelerate reaction rates and improve yields. Furthermore, the principles of green chemistry should be integrated, focusing on the use of non-toxic solvents, renewable starting materials, and catalytic reagents to minimize the environmental impact of the synthesis. The development of solid-phase synthesis methods could also facilitate the creation of a library of related derivatives for structure-activity relationship studies.
Deeper Exploration of Structure-Function Relationships through Computational and Experimental Synergy
Understanding the relationship between the molecular structure of this compound and its potential biological function is crucial for its development as a therapeutic agent. A synergistic approach combining computational modeling and experimental validation will be key.
Computational Studies:
Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of various biological targets.
Quantum Chemical Calculations: To understand the electronic properties, such as HOMO-LUMO energy gaps and dipole moments, which can provide insights into its reactivity and intermolecular interactions.
Molecular Dynamics Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing a more realistic model of the interaction.
Experimental Validation:
X-ray Crystallography: To determine the precise three-dimensional structure of the compound, which is invaluable for understanding its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure in solution and to study its binding to target proteins.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues with modifications at the 2-ethyl group, the 5- and 6-amino groups, and the pyrimidinone ring, researchers can systematically probe the importance of each structural feature for biological activity.
Discovery of New Biological Targets and Therapeutic Applications
The diaminopyrimidine scaffold is present in a wide range of biologically active molecules, suggesting that this compound could have a variety of therapeutic applications. The amino groups at the 5 and 6 positions are particularly interesting as they can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Potential therapeutic areas to explore include:
Antimicrobial Agents: Diaminopyrimidines are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacteria and protozoa. nih.govnih.gov
Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs that interfere with DNA synthesis.
Kinase Inhibitors: The aminopyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Antiviral Agents: Some pyrimidine derivatives have shown activity against various viruses.
High-throughput screening of this compound against a diverse panel of biological targets would be a crucial first step in identifying its potential therapeutic applications.
Design of Next-Generation Derivatives with Improved Specificity and Potency
Once a promising biological activity is identified, the next step is to design and synthesize next-generation derivatives with improved properties. The goal is to enhance the potency and selectivity of the compound for its target while minimizing off-target effects.
Key strategies for designing improved derivatives include:
Modification of the 2-Ethyl Group: Replacing the ethyl group with other alkyl or aryl groups can influence the compound's lipophilicity and steric interactions with the target.
Functionalization of the Amino Groups: The amino groups at the 5 and 6 positions can be acylated, alkylated, or incorporated into larger ring systems to explore new interactions with the target.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic profiles.
For example, the introduction of a cyano group at the 5-position has been shown to increase the acidity of an exocyclic amino group in other pyrimidine derivatives, potentially leading to stronger binding to target receptors. nih.gov
Integration with Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions
The use of advanced analytical techniques will be essential for both the synthesis and biological evaluation of this compound and its derivatives.
For Reaction Monitoring:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): To monitor the progress of reactions and to purify the synthesized compounds. creative-proteomics.com
Mass Spectrometry (MS): To confirm the identity and purity of the products. nih.govresearchgate.net
In-situ Spectroscopic Techniques (e.g., FT-IR, Raman): To monitor reactions in real-time, providing valuable kinetic and mechanistic information.
For Studying Biological Interactions:
Surface Plasmon Resonance (SPR): To study the binding kinetics of the compound with its target protein in real-time.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.
Mass Spectrometry-based Proteomics: To identify the cellular targets of the compound and to understand its mechanism of action on a global scale.
The integration of these advanced analytical techniques will provide a deeper understanding of the chemistry and biology of this compound, paving the way for its potential development as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
